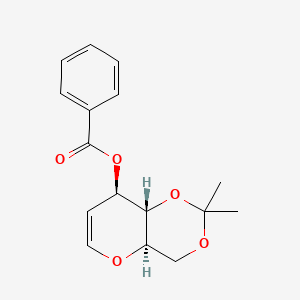
3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” is a chemical compound that is used as a building block in the synthesis of oligosaccharides . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” involves the use of 4,6-O-Isopropylidene-D-glucal . This compound is an important building block for both solid- and solution-phase synthesis of oligosaccharides .
Molecular Structure Analysis
The molecular structure of “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” is represented by the formula C16H18O5 . The compound has a molecular weight of 290.31 .
Chemical Reactions Analysis
The chemical reactions involving “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” are complex and involve multiple steps . One of the key reactions is the debenzylation, which leads to a mixture of the 4,6-O-benzylidene-D-glucal .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” are not explicitly mentioned in the search results. .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Hex-1-enopyran-3-uloses Synthesis : A rapid route for the synthesis of hex-1-enopyran-3-uloses utilizes glucal derivatives, showcasing the conversion of glucal to crystalline acetonated enone via oxidation and acetonation processes. This method allows for the efficient preparation of quantities of the crystalline acetonated enone, demonstrating the reactivity and utility of glucal derivatives in organic synthesis (Fraser-Reid, Walker, Tam, & Holder, 1973).
- Intramolecular Migration : The partial ammonolysis of penta-O-benzoyl-D-glucoses reveals an interesting benzoyl migration from O-4 to O-6, highlighting the complex behavior of benzoylated monosaccharides under specific reaction conditions (Lezerovich, Gros, Sproviero, & Deulofeu, 1966).
- Selective Debenzylation and Substitution Reactions : Research on O-benzyl-protected C-2 formyl glycals demonstrates regioselective debenzylation and acetylation, leading to advances in the synthesis of constrained beta-sugar amino acids. This showcases the selective reactivity of protected glycals towards nucleophiles, contributing to the development of novel amino acid derivatives (Rawal, Rani, Kumari, & Vankar, 2009).
- Antibody Generation for Aspergillus fumigatus : The synthesis of a pentasaccharide related to fungal α-(1→3)-glucan illustrates the application of benzoyl-protected monosaccharides in generating antibodies. These antibodies can recognize α-(1→3)-glucan on A. fumigatus cell walls, representing a step towards developing diagnostic tests and vaccines for this pathogen (Komarova, Orekhova, Tsvetkov, Beau, Aimanianda, Latgé, & Nifantiev, 2015).
Biochemical Applications
- Glucuronoyl Esterase Assays : The development of assays for glucuronoyl esterases using benzyl d-glucuronic acid ester highlights the biochemical applications of benzoylated monosaccharides. These assays facilitate the characterization and discovery of glucuronoyl esterases, enzymes important for biomass degradation and biotechnological applications (Sunner, Charavgi, Olsson, Topakas, & Christakopoulos, 2015).
Direcciones Futuras
The future directions for “3-O-Benzoyl-4,6-O-isopropylidene-D-glucal” could involve its use in the development of novel drug-like candidates that may stimulate, inhibit or interfere with cellular processes in cells, where metabolism and cellular signaling crucially rely on a constant supply of NAD+ .
Propiedades
IUPAC Name |
[(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-16(2)19-10-13-14(21-16)12(8-9-18-13)20-15(17)11-6-4-3-5-7-11/h3-9,12-14H,10H2,1-2H3/t12-,13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJUQJHMUFUJI-MCIONIFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C=CO2)OC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)OC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

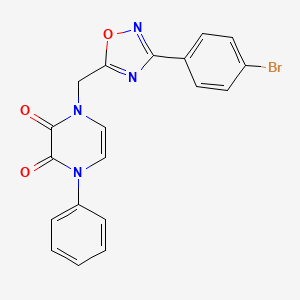
![3-(2,4-Dimethoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2958858.png)
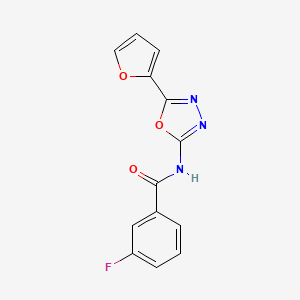


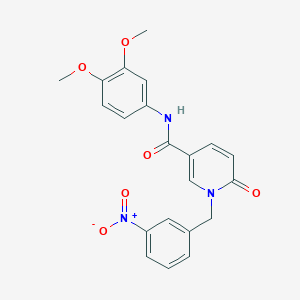
![N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2958864.png)
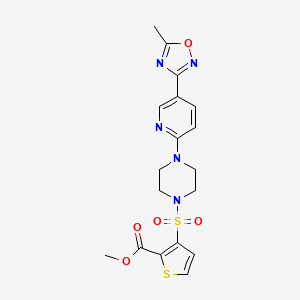
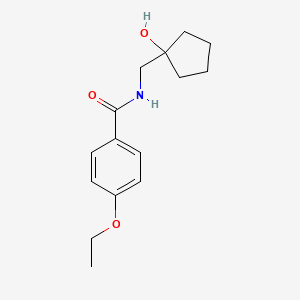

![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2958874.png)

![ethyl 4-{[7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2958877.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2958879.png)